molecular formula C20H20N6O6 B14077359 N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide CAS No. 100757-06-0

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

Cat. No.: B14077359
CAS No.: 100757-06-0
M. Wt: 440.4 g/mol
InChI Key: WFMWRCSULRKJIF-UHFFFAOYSA-N
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Description

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is a structurally complex benzamide derivative featuring a 3,5-dinitrobenzoyl core linked via an imino group to a substituted indole moiety. The indole ring is further modified with a diethylaminomethyl group at position 1 and a hydroxyl group at position 2.

Properties

CAS No.

100757-06-0

Molecular Formula

C20H20N6O6

Molecular Weight

440.4 g/mol

IUPAC Name

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C20H20N6O6/c1-3-23(4-2)12-24-17-8-6-5-7-16(17)18(20(24)28)21-22-19(27)13-9-14(25(29)30)11-15(10-13)26(31)32/h5-11,28H,3-4,12H2,1-2H3

InChI Key

WFMWRCSULRKJIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the diethylaminomethyl and hydroxy groups.

This can be achieved through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylaminomethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted indole derivatives

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of 3,5-Dinitrobenzamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Structural Features Biological Activity Key Findings References
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide Indole-modified 3,5-dinitrobenzamide with diethylaminomethyl and hydroxyl substituents. Not explicitly reported; inferred antimicrobial/anti-TB potential. Unique indole moiety may enhance binding to hydrophobic enzyme pockets. -
N-Octyl-3,5-dinitrobenzamide (Compound 11) Linear octyl chain at the benzamide nitrogen. Antimycobacterial activity against Mycobacterium tuberculosis (MIC: 2.5–5 µg/mL). Hydrophobic alkyl chains improve membrane permeability and anti-TB efficacy.
N-Ethyl-3,5-dinitrobenzamide Ethyl group at the benzamide nitrogen. Broad-spectrum antibacterial and antifungal effects. Simpler analogues retain activity, suggesting nitro groups are critical.
N-Alkylphenyl-3,5-dinitrobenzamide (e.g., Compound 18) Alkylphenyl substituents at the benzamide nitrogen. Potent anti-TB activity (MIC: <1.56 µg/mL for optimized derivatives). Bulky aryl groups enhance target engagement in M. tuberculosis.
N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide Thiazole-pyrimidine hybrid linked to 3,5-dinitrobenzamide. Antimicrobial activity against Gram-positive bacteria (MIC: 4–16 µg/mL). Heterocyclic moieties modulate solubility and target specificity.
N-(4-Chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide Mercury-containing aryl substituent. Protein cross-linking reagent for studying yeast alcohol dehydrogenase. Bifunctional reactivity enables probing of enzyme quaternary structure.

Structure-Activity Relationship (SAR) Insights

Nitro Groups : The 3,5-dinitro substitution on the benzamide core is critical for electron-deficient aromatic interactions, enhancing binding to biological targets such as mycobacterial enzymes .

Alkyl/Aryl Substituents :

  • Linear alkyl chains (e.g., octyl) improve lipophilicity and membrane penetration, as seen in anti-TB agents .
  • Aryl groups (e.g., phenyl) enhance target affinity through π-π stacking with hydrophobic enzyme pockets .

Functional Group Additions: Hydroxyl and diethylaminomethyl groups on the indole ring may modulate solubility and intracellular trafficking, though experimental validation is needed.

Biological Activity

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20H20N6O
  • Molecular Weight : 392.41 g/mol
  • IUPAC Name : this compound

The structure features a dinitrobenzamide moiety linked to a hydroxyindole derivative, which is known for its diverse biological activities.

The mechanism of action of this compound involves interactions with various molecular targets. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It can bind to specific enzymes, altering their function.
  • Modulation of Signal Transduction Pathways : This compound may influence cellular signaling pathways, leading to changes in cell proliferation and apoptosis.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound showed low micromolar IC50 values, indicating potent cytostatic activity.
  • CEM T-Lymphocytes : Similar potency was observed against these human tumor cells.

Antiviral and Antimicrobial Activity

The compound has also been screened for antiviral and antimicrobial properties:

  • Antiviral Activity : Certain derivatives displayed effective inhibition against viruses in HEL cell cultures with IC50 values ranging from 11 to 20 μM.
  • Antimicrobial Activity : Moderate antimicrobial effects were noted across various strains of bacteria and fungi.

Comparative Data

Here is a summary table comparing the biological activities of different derivatives related to this compound:

CompoundCytotoxicity (IC50, μM)Antiviral Activity (IC50, μM)Antimicrobial Activity
5c1.9 - 4.411 - 20Moderate
4bLow micromolar15 - 25Moderate
5aLow micromolar12 - 22Moderate

Study on Antiproliferative Effects

A study conducted on the antiproliferative effects of various derivatives indicated that compounds with diethylaminomethyl substitutions exhibited enhanced activity against mammalian cells. The research highlighted the role of these groups in increasing cellular uptake and enhancing interaction with target sites within the cells.

Topoisomerase Inhibition

Another significant finding was the ability of certain derivatives to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, contributing to their cytotoxic effects.

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